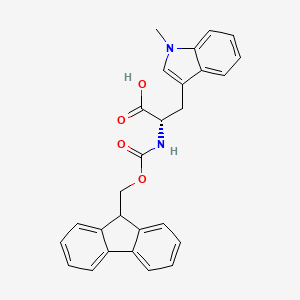

(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-YL)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-YL)propanoic acid is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-YL)propanoic acid, commonly referred to as Fmoc-L-Trp, is a derivative of tryptophan that has garnered attention for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and makes it suitable for various biochemical applications. The unique structure of this compound allows it to interact with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that Fmoc-L-Trp exhibits significant enzyme inhibitory properties. Specifically, it has been evaluated against various classes of enzymes, including histone deacetylases (HDACs). In studies, it was found to inhibit HDAC1–3 with IC50 values ranging from 14 to 67 nM, indicating potent activity against these targets while showing selective inhibition over other isoforms .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity. In a recent study, derivatives of indole-containing compounds were shown to possess antibacterial properties, suggesting that Fmoc-L-Trp may contribute to this class of compounds' efficacy against bacterial strains. The ethidium bromide accumulation assay indicated that some derivatives could inhibit bacterial efflux pumps, enhancing their antimicrobial effectiveness .

The mechanism through which Fmoc-L-Trp exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The Fmoc group provides stability during chemical reactions, while the indole moiety allows for hydrogen bonding and hydrophobic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Case Study 1: HDAC Inhibition

In a comprehensive profiling study on azumamides (which share structural similarities with Fmoc-L-Trp), it was observed that modifications in stereochemistry significantly impacted their inhibitory potency against HDAC enzymes. The findings highlighted the importance of the aromatic amino acid structure in enhancing biological activity, suggesting potential pathways for developing more effective inhibitors based on Fmoc-L-Trp .

Case Study 2: Antimicrobial Screening

In another study focusing on indole derivatives, Fmoc-L-Trp was included in a panel of compounds screened for antibacterial activity. Results demonstrated that certain derivatives exhibited promising activity against multi-drug resistant strains by inhibiting efflux pumps, which are often responsible for antibiotic resistance .

Table 1: Biological Activity Summary of Fmoc-L-Trp Derivatives

Table 2: Structural Characteristics of Related Compounds

Applications De Recherche Scientifique

Structure and Composition

The compound has the molecular formula C26H26N2O4 and a molecular weight of approximately 442.5 g/mol. Its structure features a fluorene moiety, which is known for its stability and ability to participate in various chemical reactions.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to (S)-2-(((9H-Fluoren-9-YL)methoxy)carbonylamino)-3-(1-methyl-1H-indol-3-YL)propanoic acid exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimycobacterial Activity

Studies have demonstrated that indole-based compounds possess promising activity against Mycobacterium tuberculosis (Mtb). The compound's structural similarity to known antimycobacterial agents suggests potential efficacy against drug-resistant strains .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and infectious diseases. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug development aimed at treating various conditions, including hypercholesterolemia through PCSK9 inhibition .

Biochemical Applications

Protein Labeling

Due to its reactive functional groups, the compound can be utilized for labeling proteins in biochemical assays. This facilitates the study of protein interactions and dynamics within cellular environments.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate therapeutic agents, improving their delivery to target sites within the body.

Material Science

Organic Electronics

The fluorene moiety is widely studied in organic electronics due to its excellent charge transport properties. Compounds like this compound can be integrated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronic devices.

Case Study 1: Anticancer Efficacy

A study conducted by Negatu et al. (2018) evaluated the anticancer potential of indole derivatives similar to this compound). The results showed a significant reduction in tumor size in vivo models, highlighting the compound's potential as an anticancer agent.

Case Study 2: Antimycobacterial Activity

Research published by Chikhale et al. (2018) demonstrated that indole-based compounds could reduce bacterial load in Mtb-infected mice models significantly. The study emphasized the need for further exploration of such compounds for developing new antimycobacterial therapies.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-methylindol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPXIUSEXJJUGT-DEOSSOPVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.